Tribromide anion

CAS No.: 14522-80-6

Cat. No.: VC17182397

Molecular Formula: Br3-

Molecular Weight: 239.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14522-80-6 |

|---|---|

| Molecular Formula | Br3- |

| Molecular Weight | 239.71 g/mol |

| Standard InChI | InChI=1S/Br3/c1-3-2/q-1 |

| Standard InChI Key | GPWHDDKQSYOYBF-UHFFFAOYSA-N |

| Canonical SMILES | Br[Br-]Br |

Introduction

Fundamental Properties and Chemical Identity of the Tribromide Anion

Molecular Composition and Structural Features

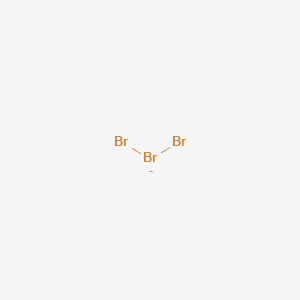

The tribromide anion (Br₃⁻) is a linear triatomic species with a central bromine atom symmetrically bonded to two terminal bromine atoms. Its molecular formula is Br₃⁻, with a molecular weight of 239.712 g/mol and a formal charge of -1 . The anion adopts a centrosymmetric geometry, as evidenced by its SMILES representation (Br[Br-]Br) and InChI identifier (InChI=1S/Br3/c1-3-2/q-1) .

Table 1: Key Physicochemical Properties of Br₃⁻

| Property | Value |

|---|---|

| Molecular Formula | Br₃⁻ |

| Molecular Weight | 239.712 g/mol |

| Charge | -1 |

| Symmetry | Linear (D∞h) |

| Bond Length (Br-Br) | ~2.70–2.90 Å |

The anion’s stability arises from delocalization of the negative charge across the three bromine atoms, facilitated by resonance structures. This charge delocalization underpins its reactivity as a strong oxidizing agent .

Spectroscopic and Computational Characterization

Raman and infrared spectroscopy typically reveal symmetric stretching vibrations (ν₁) near 150–170 cm⁻¹, asymmetric stretches (ν₃) at 200–220 cm⁻¹, and bending modes (ν₂) around 80–100 cm⁻¹ . Density functional theory (DFT) calculations at the B3LYP/6-311G++(d,p) level confirm the anion’s linear geometry and provide insights into its electronic structure, including natural bond orbital (NBO) charges and frontier molecular orbitals .

Synthesis and Stabilization Strategies

Supramolecular Stabilization via Anion-π Interactions

A landmark study demonstrated the crystallization of Br₃⁻ within a tosylated macrocyclic pyridinophane (H₂L-Ts)²⁺ matrix . The solid-state structure (Figure 1) revealed two independent Br₃⁻ anions stabilized by:

-

Anion-π interactions with pyridine rings (Br···π distances: 3.60–3.84 Å)

-

Hydrogen bonds between NH₃⁺ groups and Br₃⁻ (N-H···Br: 2.08–2.34 Å)

These interactions collectively lower the system’s Gibbs free energy by approximately 15–20 kJ/mol, as estimated from Hirshfeld surface analysis .

Oxidative Synthesis in Ionic Liquids

Phosphonium-based ionic liquids (e.g., [P₄₄₄₁₀][Br₃]) enable Br₃⁻ synthesis via Lewis acid-base reactions:

This method produces Br₃⁻ with >95% yield and negligible volatility, making it advantageous for industrial applications .

Structural Elucidation and Crystallographic Insights

Crystal Packing in Macrocyclic Complexes

In the (H₂L-Ts)(Br₃)₁.₅(NO₃)₀.₅ structure, Br₃⁻ anions occupy two distinct sites :

-

Sandwiched Br₃⁻: Positioned between pyridine rings (interplanar distance: 3.84 Å) with Br···C contacts of 3.66–3.69 Å .

-

Peripheral Br₃⁻: Engaged in CH···Br hydrogen bonds (2.08–2.34 Å) and electrostatic interactions with nitrate anions .

Table 2: Interatomic Distances in Tribromide-Containing Crystals

| Interaction Type | Distance (Å) | Source |

|---|---|---|

| Br···Pyridine (π-system) | 3.60–3.84 | |

| N-H···Br (H-bond) | 2.08–2.34 | |

| Br···O (nitrate) | 3.05 | |

| Br-Br (intra-anion) | 2.70–2.90 |

Comparative Analysis: Bromide vs. Tribromide Salts

Hirshfeld surface analysis of phosphonium salts ([C₃H₆BrPPh₃]⁺X⁻; X = Br⁻, Br₃⁻) reveals:

-

Br₃⁻ Salts: Reduced H···Br contributions (40.9%) but increased Br···Br contacts (18.2%) due to anion size .

Functional Applications in Synthesis and Materials Science

Bromination of Organic Substrates

Tribromide-containing phosphonium salts ([C₃H₆BrPPh₃][Br₃]) demonstrate exceptional bromination efficiency:

-

Reactivity: Converts alkenes to dibromides in <30 minutes at 25°C .

-

Mechanism: Electrophilic addition via Br⁺ transfer from Br₃⁻ .

Metal Dissolution in Trihalide Ionic Liquids

Tributyldecylphosphonium tribromide ([P₄₄₄₁₀][Br₃]) dissolves metals through oxidative pathways:

Dissolution Efficiency:

| Metal | Dissolution Rate (mg/cm²·h) |

|---|---|

| Cu | 12.4 |

| Fe | 9.8 |

| Au | 0.7 |

This system’s non-volatile nature eliminates hazardous gas emissions, offering a greener alternative to traditional acid leaching .

Computational Modeling and Electronic Structure

DFT Studies on Stabilization Energetics

B3LYP/6-311G++(d,p) calculations for [C₃H₆BrPPh₃][Br₃] reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume